molecular formula C21H18F2N2O2 B608603 LJI308 CAS No. 1627709-94-7

LJI308

Número de catálogo: B608603
Número CAS: 1627709-94-7
Peso molecular: 368.3838
Clave InChI: YUYJEQHNWKQNBT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

LJI308 es un potente inhibidor de la familia de la quinasa ribosomal S6 (RSK), que se dirige específicamente a RSK1, RSK2 y RSK3. Ha demostrado un potencial significativo para superar la quimiorresistencia al eliminar las células madre cancerosas, particularmente en el cáncer de mama triple negativo .

Aplicaciones Científicas De Investigación

LJI308 tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

LJI308 ejerce sus efectos inhibiendo la actividad de la familia de la quinasa ribosomal S6. Se une al sitio de unión al ATP del dominio quinasa N-terminal de RSK, evitando la fosforilación de objetivos aguas abajo como la proteína 1 de unión a la caja Y (YB-1). Esta inhibición conduce a la supresión del crecimiento y la proliferación de las células cancerosas, particularmente en las células de cáncer de mama triple negativo .

Análisis Bioquímico

Biochemical Properties

LJI308 functions as a selective inhibitor of the ribosomal S6 kinase family, specifically targeting RSK1, RSK2, and RSK3 with high potency. The compound inhibits the phosphorylation of RSK at threonine 359 and serine 363, as well as the phosphorylation of the Y-box binding protein-1 (YB-1) at serine 102 . These interactions are critical for the regulation of cell survival and proliferation, making this compound a valuable tool in biochemical research and potential therapeutic applications .

Cellular Effects

This compound has been shown to exert significant effects on various cell types, particularly in cancer cells. In triple-negative breast cancer cells, this compound induces apoptosis and inhibits cell growth both in two-dimensional and three-dimensional cultures . The compound specifically targets cancer stem cells, which are often resistant to conventional chemotherapy, thereby reducing tumor growth and dissemination . Additionally, this compound has minimal effects on non-tumorigenic cells, highlighting its selectivity and potential for targeted therapy .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of ribosomal S6 kinase activity, which in turn affects multiple downstream signaling pathways. By preventing the phosphorylation of RSK and YB-1, this compound disrupts the regulation of gene expression and cell survival pathways . This inhibition leads to the induction of apoptosis in cancer cells and the suppression of tumor growth . The compound’s selectivity for RSK family kinases is attributed to its binding interactions with the ATP-binding site of the RSK2 N-terminal kinase domain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability and sustained inhibitory activity in vitro, maintaining its effectiveness in inhibiting RSK phosphorylation and inducing apoptosis in cancer cells . Long-term studies have shown that this compound can effectively reduce tumor growth and prevent relapse in in vivo models, highlighting its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including weight loss and organ toxicity . These findings underscore the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate cell survival and proliferation. The compound interacts with enzymes and cofactors involved in the phosphorylation of RSK and YB-1, thereby modulating metabolic flux and metabolite levels . These interactions are critical for the compound’s ability to induce apoptosis and inhibit tumor growth .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, which are essential for its activity and function . This compound’s ability to selectively target cancer cells while sparing non-tumorigenic cells is partly attributed to its transport and distribution mechanisms .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound effectively inhibits RSK activity and induces apoptosis in cancer cells .

Métodos De Preparación

LJI308, químicamente conocido como 2,6-Difluoro-4-(4-(4-morfolinofenil)piridin-3-il)fenol, se puede sintetizar mediante una serie de reacciones orgánicasLas condiciones de reacción a menudo requieren el uso de solventes como el dimetilsulfóxido (DMSO) y catalizadores para facilitar las reacciones .

Análisis De Reacciones Químicas

LJI308 experimenta varias reacciones químicas, que incluyen:

    Oxidación: Esta reacción puede facilitarse mediante agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

    Reducción: Los agentes reductores como el borohidruro de sodio se pueden utilizar para reducir grupos funcionales específicos dentro del compuesto.

    Sustitución: Las reacciones de halogenación y nitración se pueden realizar utilizando reactivos como el cloro o el ácido nítrico en condiciones controladas.

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir derivados de amina .

Comparación Con Compuestos Similares

LJI308 se compara con otros inhibidores de RSK como BI-D1870 y luteolina. Si bien todos estos compuestos se dirigen a la vía RSK, this compound ha demostrado una mayor potencia y selectividad para RSK1, RSK2 y RSK3. Además, this compound se dirige específicamente a las células madre cancerosas, lo que lo convierte en un candidato único y prometedor para superar la quimiorresistencia en el tratamiento del cáncer .

Los compuestos similares incluyen:

Actividad Biológica

LJI308 is a potent pan-ribosomal S6 protein kinase (RSK) inhibitor, recognized for its selective action against various RSK isoforms. This compound has gained attention in cancer research, particularly for its role in inhibiting the growth of triple-negative breast cancer (TNBC) and its potential to overcome chemoresistance by targeting cancer stem cells (CSCs).

Chemical Profile

  • Chemical Name : 2,6-Difluoro-4-[4-[4-(4-morpholinyl)phenyl]-3-pyridinyl]phenol
  • Molecular Weight : 368.38 g/mol
  • Purity : ≥98%
  • IC50 Values : 4 to 13 nM (indicates high potency against RSK) .

This compound functions primarily by inhibiting the phosphorylation of Y-box binding protein 1 (YB-1), a transcription factor associated with tumor growth and drug resistance. The inhibition of YB-1 phosphorylation disrupts its role in promoting cancer cell proliferation and survival, particularly in TNBC cells, which are notoriously difficult to treat due to their aggressive nature and high recurrence rates .

Triple-Negative Breast Cancer

Research indicates that this compound effectively suppresses the growth of TNBC cell lines. A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability (up to 90%) in transformed TNBC cells while sparing non-tumorigenic mammary epithelial cells . The compound's efficacy was attributed to its ability to induce apoptosis, as evidenced by an increase in annexin V-positive apoptotic cells following treatment.

Cancer Stem Cells Targeting

This compound shows promise in targeting CSC populations within tumors. In experimental models, this compound not only reduced bulk tumor cell viability but also effectively targeted CSCs, which are often resistant to conventional therapies. This dual action suggests that this compound could be pivotal in preventing tumor recurrence by eradicating both differentiated cancer cells and their stem-like counterparts .

Comparative Efficacy with Other RSK Inhibitors

In studies comparing this compound with other RSK inhibitors like BI-D1870 and luteolin, this compound exhibited superior selectivity and potency. For instance, it demonstrated a more pronounced effect on CSC viability compared to traditional chemotherapeutics, highlighting its potential as a "silver bullet" for TNBC treatment .

Case Study: Inhibition of YB-1 Phosphorylation

In vitro experiments showed that pretreatment with this compound significantly inhibited ionizing radiation-induced phosphorylation of YB-1 across various breast cancer cell lines. This finding underscores the compound's role in modulating stress response pathways critical for tumor survival .

Research Findings on Immune Response Modulation

This compound has been observed to influence immune response pathways. In melanoma models, it induced the expression of antigen presentation genes such as HLA-DQA2 and CD74, suggesting a potential role in enhancing anti-tumor immunity when used alongside other therapeutic modalities .

Summary of Key Research Findings

StudyFocusFindings
Jain et al., 2015RSK InhibitionIdentified this compound as a potent RSK inhibitor with high selectivity .
Davies et al., 2015CSC TargetingDemonstrated that this compound effectively targets CSCs in TNBC models .
Aronchik et al., 2014Tumor GrowthShowed significant suppression of tumor growth in various cancer types .

Propiedades

IUPAC Name

2,6-difluoro-4-[4-(4-morpholin-4-ylphenyl)pyridin-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N2O2/c22-19-11-15(12-20(23)21(19)26)18-13-24-6-5-17(18)14-1-3-16(4-2-14)25-7-9-27-10-8-25/h1-6,11-13,26H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYJEQHNWKQNBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C3=C(C=NC=C3)C4=CC(=C(C(=C4)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.